Cucurbituril–oxaliplatin is a supramolecular complex formed by encapsulating oxaliplatin, a platinum-based anticancer drug, within cucurbituril, a macrocyclic molecule. This combination aims to improve the efficacy and safety profile of oxaliplatin by enhancing its stability and modulating its biological properties. The cucurbituril structure allows for selective host-guest interactions, which can significantly impact drug delivery systems and therapeutic outcomes in cancer treatment.
Cucurbituril is derived from the natural product cucurbituril, which is synthesized from the condensation of glycoluril and formaldehyde. Oxaliplatin, on the other hand, is a third-generation platinum-based chemotherapeutic agent used primarily for treating colorectal cancer. The combination of these two compounds leverages the unique properties of both to enhance therapeutic efficacy.
Cucurbituril–oxaliplatin can be classified as a supramolecular complex within the broader category of macrocyclic drug carriers. It falls under the field of supramolecular chemistry, which focuses on the study of non-covalent interactions and complex formation between molecules.
The synthesis of cucurbituril–oxaliplatin typically involves a straightforward host-guest complexation process:
The encapsulation process relies on specific reaction conditions, including temperature control and pH adjustments, to optimize the formation of the host-guest complex. Industrial production may involve scaled-up processes while ensuring high purity and stability through continuous monitoring and advanced purification methods .
Cucurbituril consists of a cyclic arrangement of glycoluril units that form a hydrophobic cavity capable of hosting various guest molecules, including oxaliplatin. The molecular formula for cucurbituril is , while oxaliplatin has the molecular formula .
The binding constant for the cucurbituril–oxaliplatin complex has been reported to be approximately in phosphate buffers, indicating strong interaction between the two components . Structural studies using NMR spectroscopy have confirmed the formation of a 1:1 inclusion complex.
The primary chemical reaction involved in the formation of cucurbituril–oxaliplatin is host-guest complexation, where oxaliplatin is encapsulated within the cavity of cucurbituril. This process enhances the stability of oxaliplatin by reducing its reactivity with biological molecules.
The encapsulation leads to improved solubility and reduced toxicity compared to free oxaliplatin. Common reagents used in this reaction include aqueous solvents, with controlled temperature and stirring conditions being critical for successful complexation .
The mechanism by which cucurbituril–oxaliplatin exerts its effects involves several steps:
Research indicates that this complex targets DNA in cancer cells, leading to DNA adduct formation and subsequent apoptosis .
Cucurbituril–oxaliplatin exhibits increased solubility in aqueous solutions compared to free oxaliplatin due to its encapsulation within cucurbituril.
The complex demonstrates enhanced stability against hydrolysis and other chemical reactions that would typically deactivate oxaliplatin. Its binding affinity allows for controlled release mechanisms, which can be tailored for specific therapeutic applications .
Cucurbituril–oxaliplatin has various scientific uses:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4